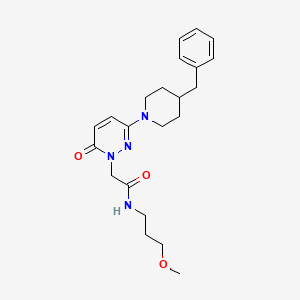
2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxypropyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring, a pyridazine ring, and an acetamide group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxypropyl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Pyridazine Ring Formation: The pyridazine ring is formed by the reaction of hydrazine with a suitable diketone or ketoester.
Coupling of Piperidine and Pyridazine Rings: The benzylated piperidine is coupled with the pyridazine derivative under acidic or basic conditions to form the core structure.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazine ring, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, where the methoxypropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives of the pyridazine ring.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it useful in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study receptor-ligand interactions, particularly in the context of the central nervous system due to the presence of the piperidine ring, which is a common motif in many neurotransmitter analogs.
Medicine
Medically, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug discovery programs aimed at treating neurological disorders, inflammation, or cancer.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxypropyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. The pyridazine ring and acetamide group can further enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzylpiperidin-1-yl)-N-(3-methoxypropyl)acetamide: Lacks the pyridazine ring, potentially reducing its binding affinity and specificity.
2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the methoxypropyl group, which may affect its solubility and pharmacokinetic properties.
2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide: Similar structure but with a different alkyl chain length, which can influence its biological activity and interactions.
Uniqueness
The unique combination of the piperidine, pyridazine, and acetamide groups in 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxypropyl)acetamide provides a distinct chemical profile that can offer enhanced binding properties, improved solubility, and specific interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H30N4O3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C22H30N4O3/c1-29-15-5-12-23-21(27)17-26-22(28)9-8-20(24-26)25-13-10-19(11-14-25)16-18-6-3-2-4-7-18/h2-4,6-9,19H,5,10-17H2,1H3,(H,23,27) |
InChI Key |
PTINNQCSDHTHHA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CN1C(=O)C=CC(=N1)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B10990401.png)
![3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10990408.png)
![N-[4-(acetylamino)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B10990418.png)
![2-(1H-benzimidazol-2-yl)-N-[1-(4-methoxyphenyl)-2-methylpropyl]piperidine-1-carboxamide](/img/structure/B10990424.png)
![N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B10990429.png)
![N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-4-[2-(4-pyridyl)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B10990434.png)
methanone](/img/structure/B10990435.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10990441.png)
![N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10990451.png)
![N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B10990454.png)
![methyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-alaninate](/img/structure/B10990460.png)
![Methyl 2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate](/img/structure/B10990468.png)
![N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10990471.png)

